piperazin-1-yl(1H-pyrrol-2-yl)methanone
Overview
Description
Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a heterocyclic compound that features both piperazine and pyrrole moieties. These structural units are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties .
Mechanism of Action
Target of Action
Piperazin-1-yl(1H-pyrrol-2-yl)methanone is a complex compound with potential therapeutic applications. Its primary target is the Monoacylglycerol Lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes, including pain sensation, mood, and memory .
Mode of Action
The compound acts as a reversible inhibitor of the MAGL enzyme . By inhibiting MAGL, it prevents the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to increased levels of 2-AG in the body . This results in enhanced activation of the cannabinoid receptors, potentially providing therapeutic benefits in conditions such as neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Biochemical Pathways
The inhibition of MAGL affects the endocannabinoid system , a complex cell-signaling system in the body. The endocannabinoids, such as 2-AG, are synthesized on-demand in the plasma membrane and released into the extracellular space . After activating the cannabinoid receptors, endocannabinoids are transported into the cytoplasm and degraded by specific enzymes . By inhibiting MAGL, the degradation of 2-AG is reduced, leading to an increase in its levels and thus enhancing the activation of the cannabinoid receptors .
Pharmacokinetics
Similar compounds have been shown to exhibit good binding affinity in the nanomolar range
Result of Action
The inhibition of MAGL by this compound can lead to a variety of cellular effects. For instance, it can potentially enhance the activation of cannabinoid receptors, which may provide therapeutic benefits in various pathologies . Moreover, it has been suggested that similar compounds may have cytotoxic activity against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazin-1-yl(1H-pyrrol-2-yl)methanone typically involves the reaction of piperazine with a pyrrole derivative. One common method includes the acylation of piperazine with a pyrrole carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Piperazin-1-yl(1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Piperazin-1-yl(1H-pyrrol-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antipsychotic and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Piperazin-1-yl(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory properties.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their alpha1-adrenergic receptor antagonistic activity.
Uniqueness
Piperazin-1-yl(1H-pyrrol-2-yl)methanone is unique due to its dual presence of piperazine and pyrrole moieties, which confer a combination of biological activities not commonly found in other compounds. This dual functionality makes it a versatile candidate for various therapeutic applications .
Properties
IUPAC Name |
piperazin-1-yl(1H-pyrrol-2-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9(8-2-1-3-11-8)12-6-4-10-5-7-12/h1-3,10-11H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQFEINGSSZCCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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